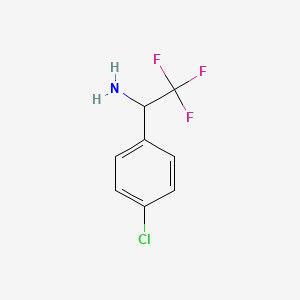

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

Description

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine (CAS: 65686-86-4) is a fluorinated aromatic amine with a trifluoromethyl group and a para-chlorophenyl substituent. Its molecular formula is C₈H₇ClF₃N, and it is widely used in pharmaceutical and agrochemical research as a chiral building block . The compound’s enantiomers, such as the (R)-isomer (CAS: 1187931-01-6), are critical for asymmetric synthesis, with applications in drug development and catalysis .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFGADXCVWZZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640767 | |

| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65686-86-4 | |

| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 4-chlorobenzaldehyde with trifluoroethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .

Scientific Research Applications

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

- Structural Difference : Bromine replaces chlorine at the para position.

- Molecular Weight : 260.59 g/mol (vs. 209.60 g/mol for the chloro analog) due to bromine’s higher atomic mass .

- Synthesis : Prepared via similar reductive amination or asymmetric hydrogenation methods but requires brominated precursors .

- Applications : Less common than the chloro derivative due to higher cost and lower reactivity in cross-coupling reactions .

1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine

- Structural Difference : Chlorine at the meta position.

- Reactivity : Meta-substitution reduces steric hindrance, enhancing nucleophilic reactivity in some reactions .

- Chirality : The (R)-enantiomer (CAS: 1213627-66-7) shows distinct binding affinities in receptor studies compared to the para-substituted analog .

Enantiomeric Comparisons

Trifluoroethylamine Derivatives

2,2,2-Trifluoroethylamine Hydrochloride

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

- Functional Group : Ketone instead of amine.

- Reactivity : Serves as a precursor for the amine via reductive amination but is less stable under acidic conditions .

Physicochemical and Industrial Comparisons

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Water) | LogP |

|---|---|---|---|

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine | 85–87 | Insoluble | 2.81 |

| 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | 92–94 | Insoluble | 3.12 |

| (R)-Isomer Hydrochloride | 180–182 (decomp.) | Slightly soluble | 2.65 |

Notes:

- The bromo analog’s higher logP enhances membrane permeability but reduces aqueous solubility .

- Hydrochloride salts improve solubility for pharmaceutical formulations .

Industrial and Cost Considerations

- Pricing :

- Regulatory Status : The chloro derivative is classified for industrial/research use only, while the bromo analog requires stricter handling due to higher eco-toxicity .

Research and Application Comparisons

- Asymmetric Catalysis : The (R)-chloro enantiomer achieves >90% enantiomeric excess (ee) in transfer hydrogenation reactions, outperforming the bromo analog (75% ee) .

- Pharmaceutical Intermediates : The chloro derivative is a key intermediate in synthesizing antifungal agents, whereas the trifluoroethylamine hydrochloride is used in antiviral drugs .

Biological Activity

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and effects on various biological systems, supported by data tables and relevant case studies.

- Chemical Formula : C9H8ClF3N

- CAS Number : 65990-86-5

- Molecular Weight : 227.62 g/mol

This compound primarily interacts with neurotransmitter systems and exhibits properties that may influence various signaling pathways.

Target Receptors

- GABAA Receptor : This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor, enhancing the inhibitory effects of GABA in the central nervous system (CNS) .

- Carbonic Anhydrase II : It also inhibits carbonic anhydrase II, an enzyme crucial for maintaining acid-base balance and facilitating ion transport in cells .

Anticonvulsant Effects

The compound has been evaluated for its anticonvulsant activity in animal models. Studies indicate that it can significantly reduce seizure frequency without notable side effects at therapeutic doses .

Cellular Effects

The modulation of the GABAA receptor leads to increased inhibitory neurotransmission, which can be beneficial in conditions characterized by excessive neuronal excitability . Additionally, its inhibition of carbonic anhydrase II may alter intracellular pH and affect cellular metabolism and proliferation.

Absorption and Distribution

This compound is known to cross the blood-brain barrier effectively, allowing it to exert its CNS effects . The compound is metabolized primarily in the liver through hydroxylation and conjugation processes.

Dosage Effects

Research indicates that lower doses exhibit potent biological activity with minimal adverse effects. However, higher doses may lead to toxicity and should be approached with caution .

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticonvulsant | Significant reduction in seizures | |

| GABAA Modulation | Enhanced inhibitory neurotransmission | |

| Carbonic Anhydrase Inhibition | Altered pH regulation |

Case Study 1: Anticonvulsant Efficacy

In a study involving rodent models, this compound was administered at varying doses. The findings revealed that doses ranging from 5 mg/kg to 20 mg/kg resulted in a dose-dependent decrease in seizure activity. The compound demonstrated a high therapeutic index with no significant side effects observed at lower doses .

Case Study 2: Neurotransmitter Interaction

A separate investigation focused on the interaction of this compound with the GABAA receptor. Using electrophysiological techniques, researchers noted that it increased the frequency of GABA-induced inhibitory postsynaptic currents (IPSCs) in cultured neurons. This suggests a robust modulatory effect on GABAergic signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.